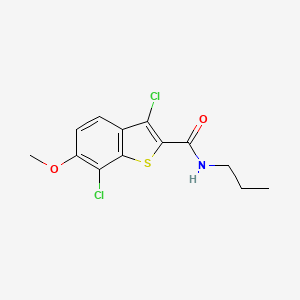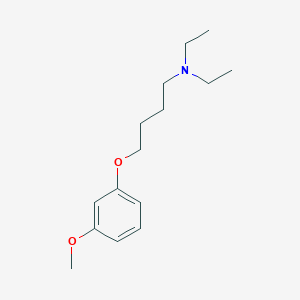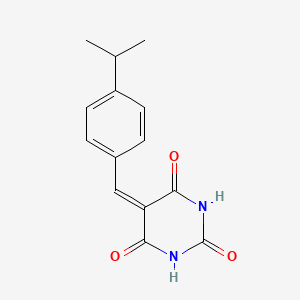
3-(1-cyano-2-phenylvinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-cyano-2-phenylvinyl)benzonitrile, commonly known as stilbene, is a chemical compound that belongs to the stilbene family. It is a crystalline solid that is widely used in scientific research due to its unique properties. Stilbene has a wide range of applications in various fields such as material science, biology, and chemistry.
Aplicaciones Científicas De Investigación
Stilbene has a wide range of scientific research applications due to its unique properties. It is widely used in the field of material science as a fluorescent probe for the detection of various molecules. It is also used in the field of biology as a fluorescent probe for the detection of proteins and DNA. In the field of chemistry, stilbene is used as a starting material for the synthesis of various compounds.
Mecanismo De Acción
Stilbene works by absorbing light energy and undergoing a structural change. This structural change results in the emission of light at a longer wavelength than the absorbed light. This property of stilbene is used in various applications such as fluorescence microscopy and the detection of molecules.
Biochemical and Physiological Effects:
Stilbene has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have anti-cancer properties. Stilbene has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stilbene has several advantages for lab experiments. It is a highly fluorescent compound that can be easily detected. It is also relatively stable and can be stored for long periods of time. However, stilbene has some limitations for lab experiments. It is sensitive to light and can degrade over time if not stored properly. It is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of stilbene in scientific research. One direction is the development of new synthesis methods for stilbene that are more efficient and cost-effective. Another direction is the development of new applications for stilbene in the field of material science, biology, and chemistry. Additionally, the use of stilbene in medical research for the treatment of various diseases is an area of future research.
Métodos De Síntesis
Stilbene can be synthesized by several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to produce an alkene. The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce an alkene. The most commonly used method for the synthesis of stilbene is the Wittig reaction.
Propiedades
IUPAC Name |
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-14-7-4-8-15(10-14)16(12-18)9-13-5-2-1-3-6-13/h1-10H/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSLUXOMSSBHA-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)
![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)

![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)

![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)

![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)


![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)